Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Overview
Description
The compound “Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate” is a complex organic molecule. It appears to be related to the class of compounds known as nucleotides, which are the building blocks of DNA and RNA1.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, specific synthesis methods for this compound were not found in the available literature2.Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a diazinan ring (a six-membered ring with two nitrogen atoms), an oxolan ring (a five-membered ring with one oxygen atom), and multiple phosphate groups1. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy3.Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available in the literature. However, given its structure, it could potentially participate in a variety of reactions. For example, the phosphate groups could be involved in phosphorylation or dephosphorylation reactions, which are common in biological systems2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the presence of the phosphate groups, which are polar and can form hydrogen bonds with water4.Scientific Research Applications
Synthesis and Structural Studies
- Design and Synthesis of Novel Dinucleotide Analogs : Research by Valiyev et al. (2010) highlights the synthesis of novel dinucleotide analogs, including the use of phenyldichlorophosphate as a coupling reagent. This method is superior to previously reported methods for synthesizing similar compounds Valiyev, Abbasov, Liu, & Tsai, 2010.
- Characterization and Docking Studies : Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of compounds involving complex molecular structures similar to Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate Talupur, Satheesh, & Chandrasekhar, 2021.
Applications in Drug Development
- Anticancer Drug Candidates : Chou et al. (2010) discuss the development of new drug candidates, including the synthesis and evaluation of compounds for cytotoxic activity against tumor cell lines. This research is relevant for understanding the potential application of Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate in cancer treatment Chou et al., 2010.
Analytical Chemistry
- High-Performance Liquid Chromatography : Watanabe and Imai (1981) utilized 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for the high-performance liquid chromatography of amino acids, indicating the importance of complex molecules like Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate in analytical chemistry Watanabe & Imai, 1981.
Safety And Hazards
The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it5.
Future Directions
The potential applications and future directions for research on this compound are not clear from the available literature. However, given its structural similarity to nucleotides, it could potentially be of interest in the field of biochemistry or molecular biology1.
properties
IUPAC Name |
tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-5,10,12-14,19-20H,6-8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPBIQQTMEPNY-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC3=CC=CC=C3)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2Na4O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146156328 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.